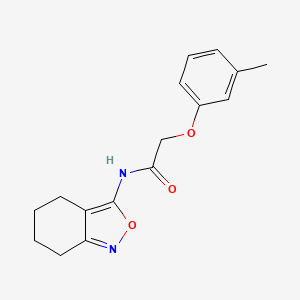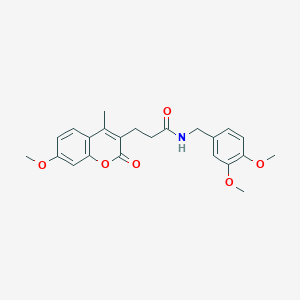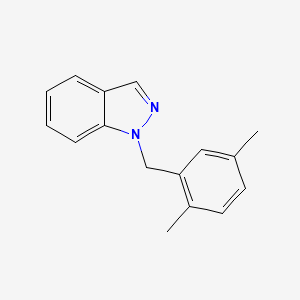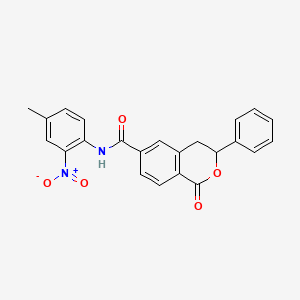![molecular formula C21H23ClN4O4S B11392483 2-(N-Methyl4-chlorobenzenesulfonamido)-N-[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]-N-(propan-2-YL)acetamide](/img/structure/B11392483.png)
2-(N-Methyl4-chlorobenzenesulfonamido)-N-[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]-N-(propan-2-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a unique structure. Let’s break it down:
Name: 2-(N-Methyl-4-chlorobenzenesulfonamido)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide
IUPAC Name: N-(2-(methyl(4-chlorophenyl)sulfonamido)ethyl)-3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine
Molecular Formula: C₂₃H₂₁ClN₄O₄S
Molecular Weight: Approximately 492.95 g/mol
Preparation Methods
Synthetic Routes::
Sulfonamide Formation:
Oxadiazole Formation:
Industrial Production:: Industrial-scale synthesis typically involves optimization of the above steps for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation at the sulfonamide group.
Substitution: Chlorine substitution reactions are possible due to the chlorobenzene moiety.
Reagents and Conditions: Various reagents (e.g., oxidants, nucleophiles) and conditions (elevated temperature, solvent choice) influence the reactions.
Major Products: N-Methyl-4-chlorobenzenesulfonamide derivatives and oxadiazole-substituted compounds.
Scientific Research Applications
Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Chemical Biology: Used in studies related to enzyme inhibition, protein-ligand interactions, and cellular pathways.
Industry: May find applications in materials science or as intermediates in organic synthesis.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors). Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds: Compare with other sulfonamides, oxadiazoles, and amides.
Uniqueness: Highlight its distinctive features, such as the combination of sulfonamide, oxadiazole, and amide functionalities.
Properties
Molecular Formula |
C21H23ClN4O4S |
|---|---|
Molecular Weight |
463.0 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C21H23ClN4O4S/c1-15(2)26(13-19-23-21(24-30-19)16-7-5-4-6-8-16)20(27)14-25(3)31(28,29)18-11-9-17(22)10-12-18/h4-12,15H,13-14H2,1-3H3 |
InChI Key |
IWQGDVHJJBDJTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)CN(C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[3-(morpholin-4-yl)propyl]amino}-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11392431.png)
![Ethyl 5-acetyl-2-({[5-chloro-2-(propan-2-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11392433.png)
![5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11392437.png)

![5-chloro-2-[(4-methylbenzyl)sulfonyl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B11392451.png)
![Ethyl 4-amino-2-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B11392457.png)
![2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isobutylsulfonyl)-1,3-oxazole](/img/structure/B11392473.png)

![5,7-dipropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B11392477.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[(1-phenylcyclopentyl)methyl]ethanediamide](/img/structure/B11392481.png)

![2-(N-Methyl4-methylbenzenesulfonamido)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide](/img/structure/B11392497.png)
![[5-methyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B11392501.png)
